molecular formula C13H11ClN4OS B2731087 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 610278-86-9

1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No. B2731087
CAS RN: 610278-86-9
M. Wt: 306.77
InChI Key: KGVHOEBJTOEYQH-UHFFFAOYSA-N
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Description

1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one, also known as DACT1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole-containing compounds and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one in lab experiments is its high yield and purity, which makes it suitable for various biological assays. The compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one. One area of research is the development of more efficient synthesis methods for the compound, which can improve its yield and purity. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety profile. Finally, more studies are needed to explore the potential applications of this compound in various diseases and conditions, including Alzheimer's disease, cancer, and infectious diseases.

Synthesis Methods

The synthesis of 1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one involves the condensation of 4-(4-chlorophenyl)-2-aminothiazole with 2,3-dihydro-1H-pyrrol-3-one in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained by recrystallization from a suitable solvent. The yield of the product is generally high, and the purity can be improved by further purification techniques.

Scientific Research Applications

1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c14-8-3-1-7(2-4-8)9-6-20-13(17-9)11-10(19)5-18(16)12(11)15/h1-4,6,15,19H,5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVKNNQAXVGSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145455
Record name 1,5-Diamino-4-[4-(4-chlorophenyl)-2-thiazolyl]-1,2-dihydro-3H-pyrrol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

610278-86-9
Record name 1,5-Diamino-4-[4-(4-chlorophenyl)-2-thiazolyl]-1,2-dihydro-3H-pyrrol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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